molecular formula C9H7NO4 B15228084 (2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde

(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde

Cat. No.: B15228084
M. Wt: 193.16 g/mol
InChI Key: ITSOOOACTGSLMS-VMPITWQZSA-N
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Description

(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde is an organic compound characterized by the presence of a hydroxyl group, a nitrophenyl group, and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde typically involves the condensation of 4-nitrobenzaldehyde with a suitable precursor under controlled conditions. One common method involves the use of cyanoacetic acid in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency. For example, the use of packed-bed microreactors with ionic liquid catalysts has been shown to improve the yield and selectivity of the product . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted acrylaldehydes, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit quorum sensing in bacteria, thereby preventing the formation of biofilms . The compound’s electrophilic aldehyde group can react with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylacetic acid: Similar in structure but lacks the acrylaldehyde moiety.

    4-Nitrophenylhydrazine: Contains a nitrophenyl group but differs in functional groups.

    4-Nitrophenylmethanol: Similar nitrophenyl group but with a hydroxyl group instead of an aldehyde.

Uniqueness

(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

(Z)-3-hydroxy-2-(4-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,11H/b8-5+

InChI Key

ITSOOOACTGSLMS-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C(=C/O)/C=O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=CO)C=O)[N+](=O)[O-]

Origin of Product

United States

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